molecular formula C15H10N2O3S2 B5727590 1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone CAS No. 371935-76-1

1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone

Cat. No.: B5727590
CAS No.: 371935-76-1
M. Wt: 330.4 g/mol
InChI Key: IBCSIGZUVJKKGL-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone typically involves the reaction of 2-mercaptobenzothiazole with 4-chloro-3-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like amines or alcohols, forming imines or acetals, respectively.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to and inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring is known to interact with various biological macromolecules, potentially leading to the modulation of their activity .

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone can be compared to other benzothiazole derivatives such as:

These comparisons highlight the unique aspects of this compound, particularly its nitrophenyl group, which can influence its chemical behavior and applications.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c1-9(18)10-6-7-14(12(8-10)17(19)20)22-15-16-11-4-2-3-5-13(11)21-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSIGZUVJKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228918
Record name 1-[4-(2-Benzothiazolylthio)-3-nitrophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371935-76-1
Record name 1-[4-(2-Benzothiazolylthio)-3-nitrophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371935-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Benzothiazolylthio)-3-nitrophenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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